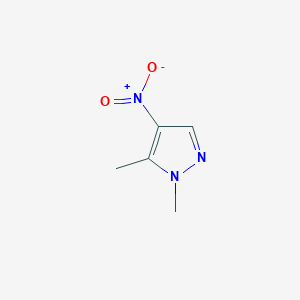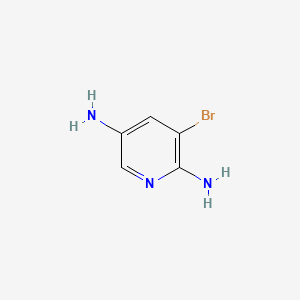
3-Bromopyridine-2,5-diamine
Descripción general
Descripción
3-Bromopyridine-2,5-diamine, also known as 2,3-Diamino-5-bromopyridine, is a compound with the molecular formula C5H6BrN3 . It appears as a light yellow to purple or light brown powder .
Synthesis Analysis
2,3-Diamino-5-bromopyridine can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride . Another synthetic method involves the dropwise addition of bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours .Molecular Structure Analysis
The molecular structure of this compound contains bromine and amino groups, which can undergo various structural modifications . The SMILES string representation of the molecule isNc1cc(Br)cnc1N . Chemical Reactions Analysis
The molecular structure of this compound contains multiple reaction sites due to the presence of bromine and amino groups. This allows it to undergo various structural modifications and serve as an active intermediate in the synthesis of many pharmaceuticals .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.03 . It has a melting point of 155°C (dec.) (lit.) . The compound is a dark brown to violet powder .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
3-Bromopyridine-2,5-diamine, a derivative of bromopyridine, is involved in various chemical reactions and synthesis processes. For instance, the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, including bromo-derivatives, has been studied, showing the dynamic nature of these compounds in chemical reactions (Hertog & Schogt, 2010). Additionally, the bromination of pyridine in fuming sulfuric acid to form 3-bromopyridine has been explored, highlighting its potential as a precursor for further chemical transformations (Hertog, Does, & Landheer, 2010).
Catalysis
This compound is involved in catalysis processes. For example, amination of polyhalopyridines catalyzed by palladium-Xantphos complex, where 3-bromopyridine derivatives play a crucial role, showcases its importance in the synthesis of complex organic molecules (Ji, Li, & Bunnelle, 2003).
Medicinal Chemistry
The compound also finds applications in medicinal chemistry. For instance, palladium-mediated N-arylation of heterocyclic diamines, involving bromopyridine derivatives, is crucial for the development of pharmaceutical compounds (Cabello-Sanchez et al., 2007).
Material Science
In material science, the synthesis and platinum complexes of terpyridines involving bromopyridine derivatives have been studied, indicating its potential in the development of new materials (Huo, Arulsamy, & Hoberg, 2011). Additionally, bromopyridine derivatives have been used as key building blocks in the synthesis of pyridine-based liquid crystals, demonstrating its versatility in material science applications (Getmanenko, Twieg, & Ellman, 2006).
Chemical Analysis
Finally, this compound plays a role in chemical analysis. High-resolution microwave spectroscopy studies of bromopyridine have provided insights into its electronic properties, useful for various analytical applications (Chung, Novick, & Arsenault, 2017).
Safety and Hazards
Direcciones Futuras
Bipyridine and related compounds, such as 3-Bromopyridine-2,5-diamine, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the development of new synthetic methods and the improvement of existing ones are important future directions .
Mecanismo De Acción
Target of Action
It’s known that brominated pyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.
Mode of Action
It’s known that halogenation reactions, such as bromination, can increase the polarity of a molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that 3-Bromopyridine-2,5-diamine might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that 2,3-diamino-5-bromopyridine, a related compound, can be used in the preparation of various heterocyclic compounds . This suggests that this compound might also be involved in the synthesis of a variety of biochemical compounds.
Result of Action
It’s known that brominated pyridines can participate in many reactions associated with aryl halides , suggesting that they might have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the properties of brominated pyridines can be influenced by various factors, including temperature .
Análisis Bioquímico
Biochemical Properties
3-Bromopyridine-2,5-diamine has multiple reactive sites due to the presence of bromine and amino groups in its molecular structure This allows it to undergo various structural modifications and interact with a range of biomolecules
Molecular Mechanism
It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-bromopyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENCMIONVUOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896160-69-3 | |
| Record name | 896160-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



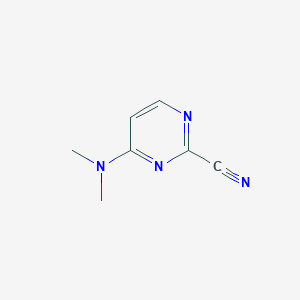
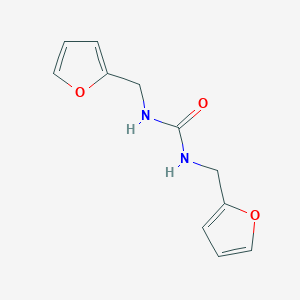

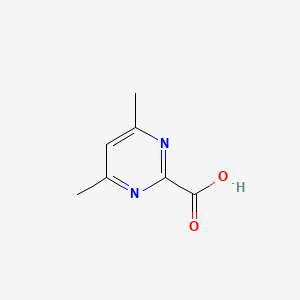
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
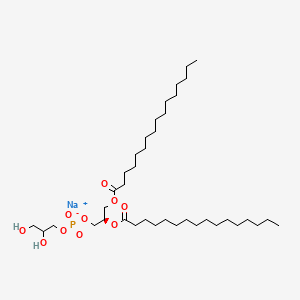

![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
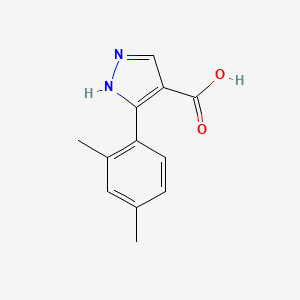
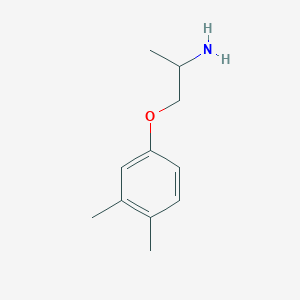
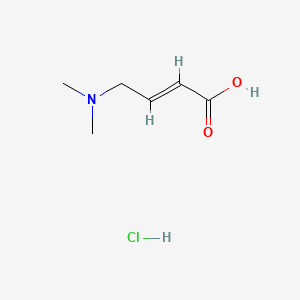
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)

